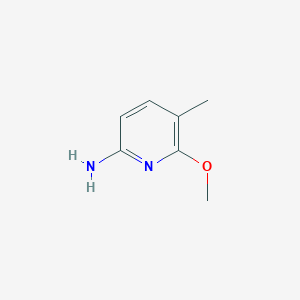

6-Methoxy-5-methylpyridin-2-amine

Description

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

6-methoxy-5-methylpyridin-2-amine |

InChI |

InChI=1S/C7H10N2O/c1-5-3-4-6(8)9-7(5)10-2/h3-4H,1-2H3,(H2,8,9) |

InChI Key |

PBUWWHSNKXHGTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)N)OC |

Origin of Product |

United States |

Preparation Methods

Adaptation for 6-Methoxy-5-methylpyridin-2-amine

To introduce the methoxy group at position 6, the starting material could be modified to 6-methoxy-3-methyl-pyridine 1-oxide . Following the protocol in, this intermediate would react with triethylamine (instead of trimethylamine) and an electrophilic agent (e.g., phosgene) to form the corresponding ammonium salt. Subsequent HBr-mediated cleavage at 210°C would theoretically yield the target compound.

Nitro Reduction and Methoxylation Strategies

Patent CN105523995A outlines a route for 2-methoxy-5-aminopyridine, involving:

-

Nucleophilic substitution : Reaction of 2-chloro-5-nitropyridine with sodium methoxide to introduce methoxy.

-

Catalytic hydrogenation : Reduction of the nitro group to an amine using Pd/C and H₂.

Adaptation for Target Compound

For this compound, this approach could be modified as follows:

-

Synthesize 2-chloro-5-methyl-6-nitropyridine as the starting material.

-

Substitute chlorine with methoxy using NaOMe/MeOH.

-

Reduce the nitro group at position 6 to an amine.

However, this pathway faces significant hurdles:

-

The nitro group’s position must be shifted to accommodate the methyl group at position 5.

-

Nitration of 5-methylpyridine typically occurs at position 3 (meta to methyl), complicating regioselective synthesis.

Key Data from Patent:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Methoxylation | Reflux (MeOH), 1 hour | 96.5% | 98.8% (HPLC) |

| Nitro reduction | 60°C, 1 hour (Pd/C, H₂) | 92.6% | 98.9% (HPLC) |

Proposed Synthetic Routes and Feasibility

Route 1: Directed Ortho-Metalation

-

Starting material : 5-Methylpyridin-2-amine.

-

Protection : Boc-protection of the amine.

-

Directed metalation : Use LDA to deprotonate position 6, followed by quenching with trimethylborate to install methoxy.

-

Deprotection : Remove Boc group under acidic conditions.

Advantages : High regiocontrol.

Disadvantages : Requires specialized reagents and low-temperature conditions.

Route 2: Cyclization of Pre-Functionalized Precursors

-

Synthesize a diketone precursor with methyl and methoxy groups pre-installed.

-

Cyclize with ammonium acetate under microwave irradiation to form the pyridine ring.

-

Introduce amine via nitration and reduction.

Advantages : Avoids substitution challenges.

Disadvantages : Multi-step synthesis with moderate yields.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-methylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.

Substitution: The amino, methoxy, and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents for substitution reactions may include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

6-Methoxy-5-methylpyridin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and overall reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

5-Ethoxy-6-methylpyridin-2-amine (CAS 89943-11-3, )

- Structural Difference : Ethoxy (-OCH₂CH₃) replaces methoxy at position 5.

- Ethoxy derivatives may also exhibit slower metabolic oxidation due to steric hindrance .

2-Methoxy-6-methylpyridin-4-amine (CAS 20265-39-8, )

- Structural Difference : Methoxy and amine groups are at positions 2 and 4, respectively.

- Electronic and Steric Effects : The amine at position 4 creates a para relationship with the methoxy group, altering resonance effects. This configuration may enhance hydrogen-bonding capacity at position 4, relevant for interactions with polar enzyme pockets .

Pyrimidine Analogues

Pyrimidine derivatives, such as 2-Methoxy-4-methylpyrimidin-5-amine (CAS 14048-15-8, ), differ by having two nitrogen atoms in the aromatic ring. Key distinctions include:

- Biological Relevance : Pyrimidines are foundational in nucleic acid analogs and antifolate drugs. The additional nitrogen atom enables diverse hydrogen-bonding patterns, often improving target selectivity .

Data Tables

Table 1: Structural and Functional Comparison

*Similarity scores derived from structural and functional group alignment (where reported).

Table 2: Physicochemical Properties (Inferred from Analogues)

*Melting point reported for a structurally related pyrimidine ().

Research Findings and Implications

Synthetic Challenges : The synthesis of this compound may face regioselectivity issues due to competing substitution at positions 5 and 6, as seen in analogues like 5-Methoxypyridin-2-amine (). Copper-mediated methoxylation of iodopyridines, as described in , often yields impure products, necessitating optimized catalytic conditions.

Biological Activity : Pyridine derivatives with methoxy and methyl groups at adjacent positions (e.g., 5 and 6) show enhanced interaction with benzodiazepine receptors due to optimized steric and electronic complementarity .

Solubility vs. Lipophilicity : Ethoxy-substituted derivatives (e.g., 5-Ethoxy-6-methylpyridin-2-amine) may prioritize blood-brain barrier penetration over aqueous solubility, making them candidates for central nervous system targets .

Q & A

Basic Synthesis Optimization

Q: What are the key considerations for optimizing the synthesis of 6-Methoxy-5-methylpyridin-2-amine to improve yield and purity? A: Synthesis optimization requires attention to:

- Starting Materials : Use substituted pyridine derivatives (e.g., 2-amino-6-chloropyridine) to introduce methoxy and methyl groups via nucleophilic substitution or cross-coupling reactions .

- Reaction Conditions : Adjust temperature (e.g., 60–80°C for amination) and solvent polarity (e.g., acetonitrile for better solubility) to minimize side products .

- Catalysts : Employ Pd-based catalysts for regioselective functionalization, especially when introducing bulky substituents .

- Purification : Use column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the target compound from structurally similar byproducts .

Analytical Characterization

Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound? A:

- NMR : NMR resolves methyl ( 2.3–2.5 ppm) and methoxy ( 3.8–4.0 ppm) groups, while NMR identifies pyridine ring carbons ( 150–160 ppm) .

- X-ray Crystallography : Resolves positional isomers (e.g., methoxy at C6 vs. C5) by analyzing bond angles and intermolecular interactions (e.g., Cl···N hydrogen bonds in analogous compounds) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (153.18 g/mol) and fragments (e.g., loss of CHO group at m/z 122) .

Advanced Mechanistic Studies

Q: How can researchers investigate the regioselectivity of methoxy and methyl group introduction in pyridine derivatives like this compound? A:

- Computational Modeling : Use DFT calculations to compare activation energies for substitution at C5 vs. C5. Methoxy groups at C6 stabilize transition states due to electron-donating effects .

- Isotopic Labeling : Track -labeled methyl groups during synthesis to confirm reaction pathways via NMR .

- Kinetic Studies : Monitor reaction intermediates via in situ IR spectroscopy to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .

Basic Biological Screening

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A:

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™) to measure IC values .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess viability at 10–100 µM concentrations .

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) to determine aqueous solubility, critical for bioavailability studies .

Advanced Drug Design Applications

Q: How can this compound serve as a scaffold for designing kinase inhibitors? A:

- Fragment-Based Design : Use X-ray co-crystallography to identify binding interactions (e.g., hydrogen bonds with kinase hinge regions) .

- SAR Studies : Modify substituents (e.g., replace methyl with CF) to enhance potency. Compare IC values across analogs .

- Molecular Docking : Simulate binding modes in AutoDock Vina to prioritize analogs with lower binding energies (ΔG < -8 kcal/mol) .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported biological activity data for analogs of this compound? A:

- Reproducibility Checks : Verify assay conditions (e.g., ATP concentration in kinase assays) and compound purity (>95% by HPLC) .

- Meta-Analysis : Compare datasets across studies using tools like RevMan to identify confounding variables (e.g., cell line heterogeneity) .

- Structural Validation : Re-analyze NMR/X-ray data to confirm positional isomerism (e.g., methoxy at C5 vs. C6) .

Advanced Crystallographic Insights

Q: What role do non-covalent interactions play in the solid-state stability of this compound derivatives? A:

- Hydrogen Bonding : Methoxy groups participate in C–H···O interactions (2.8–3.2 Å), stabilizing crystal lattices .

- π-Stacking : Pyridine rings align face-to-face (3.4–3.6 Å spacing) in analogs like 4,6-dichloro-5-methoxypyrimidine, enhancing thermal stability .

- Halogen Bonding : In chloro-substituted derivatives, Cl···N interactions (3.0–3.1 Å) contribute to packing efficiency .

Experimental Design for Multi-Variable Optimization

Q: How can factorial design improve reaction optimization for synthesizing this compound? A:

- 2 Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., parabolic yield vs. temperature) using Central Composite Design .

- Machine Learning : Train algorithms (e.g., random forest) on historical data to predict optimal conditions for new analogs .

Safety and Data Integrity

Q: What protocols ensure safe handling and data integrity in studies involving this compound? A:

- Lab Safety : Follow OSHA guidelines for pyridine derivatives (e.g., fume hood use, PPE for methyl groups) .

- Data Encryption : Secure spectral and crystallographic data using AES-256 encryption in cloud-based platforms .

- Reproducibility : Archive raw data (e.g., NMR FIDs, XRD .cif files) in FAIR-compliant repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.